3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine
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Overview
Description
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine is a chemical compound with the molecular formula C11H23NO. It is a cyclobutane derivative characterized by the presence of ethoxy, diethyl, and N-methyl groups. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine involves multiple steps, starting from readily available precursors. One common method includes the alkylation of cyclobutanone with diethylamine, followed by the introduction of an ethoxy group through an etherification reaction. The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-2,2-diethylcyclobutan-1-amine
- 3-ethoxy-2,2-dimethyl-N-methylcyclobutan-1-amine
- 3-ethoxy-2,2-diethyl-N-ethylcyclobutan-1-amine
Uniqueness
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-5-11(6-2)9(12-4)8-10(11)13-7-3/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
OBFBZFQVRPRNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC1OCC)NC)CC |
Origin of Product |
United States |
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